2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a dichloroaniline moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Dichloroaniline Moiety: The dichloroaniline group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 3,4-dichloroaniline.
Introduction of the Allyl Group: The allyl group is added via an alkylation reaction, often using allyl bromide in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichloroaniline moiety, potentially leading to dechlorinated or hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichloroaniline site, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials or catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring and dichloroaniline moiety suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
The compound’s structure indicates potential medicinal applications, particularly as an antimicrobial or anticancer agent. Research could focus on its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In a medicinal context, it might inhibit enzyme activity by binding to the active site or interacting with key residues. The triazole ring and dichloroaniline moiety could play crucial roles in these interactions, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
540498-37-1 |
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Molecular Formula |
C21H21Cl2N5O2S |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21Cl2N5O2S/c1-3-9-28-19(12-24-14-7-8-17(22)18(23)11-14)26-27-21(28)31-13-20(29)25-15-5-4-6-16(10-15)30-2/h3-8,10-11,24H,1,9,12-13H2,2H3,(H,25,29) |
InChI Key |
DWQISDFXSJIKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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